Golvatinib

Catalog No.
S547940
CAS No.
928037-13-2
M.F
C33H37F2N7O4
M. Wt
633.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Golvatinib

CAS Number

928037-13-2

Product Name

Golvatinib

IUPAC Name

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C33H37F2N7O4

Molecular Weight

633.7 g/mol

InChI

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)

InChI Key

UQRCJCNVNUFYDX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

E 7050, E-7050, E7050 cpd, golvatinib, N-(2-fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)carbonylaminopyridin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Description

The exact mass of the compound Golvatinib is 633.28751 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Golvatinib and Angiogenesis

One area of scientific research on Golvatinib focuses on its potential to inhibit angiogenesis. Angiogenesis is the formation of new blood vessels, a process that tumors rely on to obtain nutrients and oxygen for their growth. Golvatinib may target kinases involved in the signaling pathways that regulate angiogenesis. By inhibiting these pathways, Golvatinib could potentially starve tumors by limiting their blood supply [].

Golvatinib and Signal Transduction

Another area of scientific research explores Golvatinib's effects on signal transduction pathways within cancer cells. Signal transduction pathways are networks of proteins that relay signals from outside the cell to the nucleus, where they can influence gene expression and other cellular processes. Some of these pathways can be dysregulated in cancer, promoting uncontrolled cell growth and division. Golvatinib may target specific kinases within these pathways, potentially leading to the inhibition of tumor cell proliferation [].

Golvatinib is a small-molecule compound classified as a dual kinase inhibitor, specifically targeting c-Met (hepatocyte growth factor receptor) and vascular endothelial growth factor receptor 2. It is recognized for its role in modulating various signaling pathways that regulate cellular processes such as migration, proliferation, and angiogenesis. The compound is notable for its high potency and selectivity against multiple receptor tyrosine kinases, including members of the Eph receptor family and c-Kit .

Golvatinib acts as a competitive inhibitor of tyrosine kinases, specifically targeting the c-Met receptor []. The c-Met receptor plays a crucial role in cell growth, proliferation, and survival. By binding to the ATP-binding pocket of c-Met, Golvatinib prevents the receptor from activating downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.

To construct its complex molecular structure. While specific proprietary methods may not be publicly disclosed, general synthetic strategies typically include:

  • Formation of the Core Structure: Initial steps involve creating the piperidine and pyridine rings.
  • Functional Group Modifications: Subsequent reactions introduce fluorine atoms and carboxamide groups to enhance potency and selectivity.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity .

Golvatinib has demonstrated significant biological activity in preclinical studies and clinical trials. It has been shown to exhibit potent antitumor effects in various cancer models, particularly those resistant to conventional therapies. In particular, it has been investigated for use in treating platinum-resistant squamous cell carcinoma of the head and neck .

Mechanism of Action

  • Signal Transduction Modulation: By inhibiting c-Met and VEGFR-2, Golvatinib disrupts key signaling cascades involved in cell survival and proliferation.
  • Tumor Microenvironment Alteration: The compound affects the tumor microenvironment by inhibiting angiogenesis and altering vascular integrity through its action on Eph receptors .

Golvatinib's interactions with other drugs and biological molecules are critical for understanding its pharmacological profile. Key findings include:

  • Drug-Drug Interactions: Studies indicate potential interactions with other medications metabolized by cytochrome P450 enzymes.
  • Biomarker Studies: Research has assessed changes in biomarkers such as soluble urokinase-type plasminogen activator receptor levels post-treatment, which may correlate with therapeutic outcomes .

Several compounds exhibit similar biological activities or target pathways akin to Golvatinib. Below is a comparison highlighting their unique features:

Compound NameTarget KinasesUnique Features
Crizotinibc-Met, ALKFirst-in-class dual inhibitor; FDA-approved for NSCLC
Cabozantinibc-Met, VEGFR-2Broad-spectrum kinase inhibitor; treats multiple cancers
RuxolitinibJAK1, JAK2Primarily used for hematological malignancies; different mechanism
RegorafenibMultiple kinasesTargets tumor microenvironment; used in colorectal cancer

Uniqueness of Golvatinib

Golvatinib stands out due to its specific targeting of both c-Met and vascular endothelial growth factor receptor 2 while also affecting Eph receptors, making it a versatile candidate for treating various solid tumors resistant to existing therapies . Its unique structural attributes contribute to its distinct pharmacological profile compared to other kinase inhibitors.

The retrosynthetic analysis of Golvatinib reveals several critical disconnections that guide the overall synthetic strategy [1]. The molecule can be dissected through strategic bond cleavages that correspond to well-established synthetic transformations. The primary disconnections focus on the cyclopropane-1,1-dicarboxamide core, the formation of unsymmetrical urea linkages, and the construction of pyridyl ether bonds [2] [3] [4].

The central retrosynthetic approach involves breaking the two urea bonds connecting the cyclopropane core to the fluorinated aromatic systems and the complex pyridyl ether moiety [1] [4]. This strategy simplifies the target molecule into three main building blocks: the cyclopropane-1,1-dicarboxylic acid core, the 4-fluoroaniline derivative, and the complex pyridyl ether system containing the piperazine-piperidine substituent [5] [6] [7].

The design strategy emphasizes convergent synthesis to maximize efficiency and minimize the number of steps required for the final assembly [4]. The approach leverages established methodologies for cyclopropane construction, pyridyl ether formation, and controlled urea synthesis to achieve the desired structural complexity while maintaining synthetic feasibility [8] [9] [10].

Key strategic considerations include the regioselective formation of unsymmetrical ureas, the controlled introduction of fluorine substituents, and the assembly of the heterocyclic pyridyl ether system with appropriate substitution patterns [11] [12] [13]. The retrosynthetic analysis also accounts for the potential for undesired side reactions and the need for protecting group strategies during multi-step sequences [4] [14].

Formation of Unsymmetrical Ureas with Pyridyl/Quinolinyl Moieties

The formation of unsymmetrical ureas represents one of the most significant synthetic challenges in Golvatinib synthesis [11] [12] [13]. Traditional methods involving phosgene derivatives present safety and environmental concerns, driving the development of alternative approaches [15] [16]. Modern strategies focus on metal-free methodologies and environmentally benign reaction conditions [17].

Hypervalent iodine-mediated coupling has emerged as a particularly effective method for forming unsymmetrical ureas [13] [18] [17]. The use of phenyliodine diacetate enables the direct coupling of amides with amines under mild conditions, circumventing the need for pre-formed isocyanates [17]. This methodology demonstrates excellent functional group tolerance and provides access to complex urea derivatives with pyridyl and quinolinyl substituents [13].

Carbamate-mediated synthesis offers another attractive route for unsymmetrical urea formation [15] [19] [20]. This approach involves the initial formation of carbamate intermediates followed by thermal rearrangement to generate reactive isocyanates in situ [19]. The generated isocyanates can then react with nucleophilic amines to form the desired urea linkages [15]. The method avoids the direct handling of toxic isocyanates while maintaining high synthetic efficiency [20].

Carbonylative synthesis represents a direct approach utilizing carbon monoxide as the carbonyl source [11]. This methodology involves the synchronous recognition of different amine substrates through distinct reaction mechanisms, enabling selective formation of unsymmetrical ureas [11]. The approach demonstrates broad applicability to both aromatic and aliphatic amines, including pyridyl derivatives [11].

Advanced methodologies include copper-catalyzed reactions of acyl azides with secondary amines [16] [21]. This approach utilizes Curtius rearrangement chemistry to generate isocyanate intermediates that undergo rapid nucleophilic attack by amines [16]. The methodology provides excellent yields and demonstrates compatibility with complex heterocyclic systems [21].

Key Intermediates and Reaction Pathways

The synthesis of Golvatinib requires the preparation of several critical intermediates that serve as building blocks for the final assembly [4] [14] [22]. The cyclopropane-1,1-dicarboxylic acid core represents the central scaffold and is typically prepared through malonate alkylation chemistry [9] [10] [23]. This transformation involves the base-promoted reaction of diethyl malonate with 1,2-dichloroethane in the presence of finely divided potassium carbonate [9] [10].

The preparation of 4-chloropicolinic acid derivatives follows established pyridine synthesis methodologies [4] [24] [25]. The Hantzsch synthesis provides access to substituted pyridines through multi-component condensation reactions [25]. Subsequent chlorination using phosphorus oxychloride introduces the requisite halogen substitution pattern for further functionalization [4] [24].

Fluoroaniline precursors are obtained through either direct synthesis or functional group interconversion [4] [14]. Nitroaniline reduction provides a reliable route to the desired aromatic amine, while alternative approaches involve halogen exchange reactions [4]. The choice of method depends on the specific substitution pattern required and the availability of starting materials [14].

Piperidine carboxamide building blocks are assembled through amide coupling methodologies [4] [14] [22]. The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) enables efficient formation of amide bonds under mild conditions [4] [14]. These intermediates serve as key components in the construction of the complex side chain system [22].

Methylpiperazine derivatives are incorporated through reductive amination or direct alkylation strategies [4] [14]. The selective N-methylation of piperazine rings requires careful control of reaction conditions to avoid over-alkylation [4]. Alternative approaches involve the use of pre-formed methylpiperazine derivatives as starting materials [14].

Pyridyl ether intermediates are constructed through nucleophilic aromatic substitution reactions [2] [26] [3] [27]. The activation of pyridyl halides through electron-withdrawing substituents facilitates the displacement reaction with phenolic nucleophiles [2] [3]. Temperature control and base selection are critical factors for achieving optimal yields and regioselectivity [26] [27].

Catalysts and Reaction Conditions for Optimal Synthesis

The synthesis of Golvatinib employs diverse catalytic systems tailored to specific transformation requirements [3] [4] [14] [28]. Palladium-catalyzed cross-coupling reactions play a central role in assembling complex molecular frameworks [3] [4] [14]. Tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate serve as primary catalysts for these transformations [28].

Ligand selection significantly impacts the efficiency of palladium-catalyzed reactions [3] [28]. Triphenylphosphine, 1,1'-bis(diphenylphosphino)ferrocene, and XPhos represent commonly employed ligands that provide complementary reactivity profiles [3]. The choice of ligand depends on the specific coupling partners and desired reaction conditions [28].

Copper-catalyzed C-N bond formation utilizes copper(I) iodide and copper(II) acetate as primary catalysts [3] [16] [4]. Diamine ligands and phenanthroline derivatives enhance catalyst performance and substrate scope [16]. These systems demonstrate particular effectiveness for forming bonds between aromatic heterocycles and amine nucleophiles [3] [4].

Base-promoted cyclopropanation relies on potassium carbonate as both base and promoter [9] [10] [23]. The particle size and purity of potassium carbonate significantly impact reaction efficiency [9] [10]. Phase transfer catalysts can enhance reaction rates and yields under appropriate conditions [23].

Amide coupling reactions employ carbodiimide-based activation systems [4] [14] [22]. EDC, DCC (N,N'-dicyclohexylcarbodiimide), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) represent effective coupling reagents [4] [14]. The addition of HOBt or HOAt (1-hydroxy-7-azabenzotriazole) suppresses racemization and enhances coupling efficiency [22].

Solvent selection plays a crucial role in optimizing reaction conditions [4] [14] [9]. Dimethylformamide, dimethylsulfoxide, and acetonitrile provide effective polar aprotic environments for many transformations [4] [14]. Toluene and dioxane serve as alternatives for reactions requiring less polar conditions [3] [28]. Temperature control ensures optimal reaction rates while minimizing side product formation [9] [10] [23].

Purification and Analytical Characterization Techniques

The purification of Golvatinib and its synthetic intermediates requires sophisticated separation techniques tailored to the specific physical and chemical properties of each compound [4] [29] [30] [31]. Silica gel column chromatography represents the primary purification method for most synthetic intermediates [4] [29]. Gradient elution systems using hexane/ethyl acetate or dichloromethane/methanol provide effective separation of complex mixtures [29].

Preparative high-performance liquid chromatography (HPLC) offers enhanced resolution for challenging separations [29] [30] [31]. This technique proves particularly valuable for purifying compounds with similar polarity or for obtaining high-purity final products [30]. The selection of stationary phase and mobile phase composition requires optimization based on the specific separation requirements [31].

Crystallization methods provide access to highly pure materials while enabling structural characterization [4] [14] [32]. Recrystallization from ethanol, methanol, and ethyl acetate represents common approaches for obtaining crystalline products [4] [14]. The choice of solvent system depends on the solubility characteristics and thermal stability of the target compound [32].

Liquid-liquid extraction techniques facilitate the removal of impurities and reaction byproducts [4] [14]. Aqueous acid-base extraction protocols enable the separation of basic and acidic components from neutral organic materials [4]. The selection of pH conditions and organic solvents requires careful consideration of the chemical properties of all components [14].

Advanced purification techniques include supercritical fluid chromatography and ion exchange methods [29] [33]. These approaches provide access to exceptional purity levels required for pharmaceutical applications [33]. The selection of appropriate conditions depends on the specific requirements of the intended application [29].

Analytical characterization employs multiple complementary techniques to confirm structure and purity [4] [14] [29] [30] [31]. Proton nuclear magnetic resonance (1H NMR) spectroscopy provides detailed structural information and enables assessment of compound purity [4] [14]. Carbon-13 NMR (13C NMR) spectroscopy offers complementary structural data and confirms molecular connectivity [4] [14].

Mass spectrometry techniques, including high-resolution mass spectrometry, provide accurate molecular weight determination and structural confirmation [29] [30] [31]. Liquid chromatography-mass spectrometry (LC-MS) combines separation and detection capabilities for complex mixture analysis [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

633.28750901 g/mol

Monoisotopic Mass

633.28750901 g/mol

Heavy Atom Count

46

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

516Z3YP58E

Pharmacology

Golvatinib is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR2 (KDR) [HSA:3791] [KO:K05098]

Other CAS

928037-13-2

Wikipedia

Golvatinib tartrate
Golvatini

Dates

Last modified: 08-15-2023
1: Nakagawa T, Takeuchi S, Yamada T, Nanjo S, Ishikawa D, Sano T, Kita K, Nakamura T, Matsumoto K, Suda K, Mitsudomi T, Sekido Y, Uenaka T, Yano S. Combined Therapy with Mutant-Selective EGFR Inhibitor and Met Kinase Inhibitor for Overcoming Erlotinib Resistance in EGFR-Mutant Lung Cancer. Mol Cancer Ther. 2012 Oct;11(10):2149-57. doi: 10.1158/1535-7163.MCT-12-0195. Epub 2012 Jul 25. PubMed PMID: 22844075.
2: Takeuchi S, Wang W, Li Q, Yamada T, Kita K, Donev IS, Nakamura T, Matsumoto K, Shimizu E, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer. Am J Pathol. 2012 Sep;181(3):1034-43. doi: 10.1016/j.ajpath.2012.05.023. Epub 2012 Jul 9. PubMed PMID: 22789825.
3: Wang W, Li Q, Takeuchi S, Yamada T, Koizumi H, Nakamura T, Matsumoto K, Mukaida N, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Met kinase inhibitor E7050 reverses three different mechanisms of hepatocyte growth factor-induced tyrosine kinase inhibitor resistance in EGFR mutant lung cancer. Clin Cancer Res. 2012 Mar 15;18(6):1663-71. Epub 2012 Feb 8. PubMed PMID: 22317763.
4: Green DR. 'Tit-for-tat' in cell biology. Nat Rev Mol Cell Biol. 2011 Feb;12(2):73. PubMed PMID: 21252991.
5: Nakagawa T, Tohyama O, Yamaguchi A, Matsushima T, Takahashi K, Funasaka S, Shirotori S, Asada M, Obaishi H. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. Cancer Sci. 2010 Jan;101(1):210-5. Epub 2009 Sep 2. PubMed PMID: 19832844.

Explore Compound Types